molecular formula C10H11BrO B1268456 1-(4-(2-Bromoethyl)phenyl)ethanone CAS No. 40422-73-9

1-(4-(2-Bromoethyl)phenyl)ethanone

Cat. No.: B1268456
CAS No.: 40422-73-9
M. Wt: 227.1 g/mol
InChI Key: SCBYPRYCSIVASE-UHFFFAOYSA-N
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Description

1-(4-(2-Bromoethyl)phenyl)ethanone is an aromatic ketone derivative featuring a bromoethyl (-CH₂CH₂Br) substituent at the para position of the acetophenone scaffold. Structurally, it combines the electron-withdrawing acetyl group with a reactive bromoethyl side chain, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[4-(2-bromoethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBYPRYCSIVASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193435
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40422-73-9
Record name 1-[4-(2-Bromoethyl)phenyl]ethanone
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Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
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Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
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Record name 1-[4-(2-bromoethyl)phenyl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(2-Bromoethyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(4-ethylphenyl)ethanone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the ethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent like dichloromethane (CH2Cl2) at controlled temperatures to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Bromoethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: The primary product is 1-(4-(2-hydroxyethyl)phenyl)ethanol.

    Oxidation: Major products include 1-(4-(2-carboxyethyl)phenyl)ethanone and other oxidized derivatives.

Scientific Research Applications

1-(4-(2-Bromoethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-(2-Bromoethyl)phenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives. The compound’s reactivity is influenced by the electronic effects of the phenyl ring and the substituents attached to it.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-(2-Bromoethyl)phenyl)ethanone, highlighting their physicochemical properties, synthetic routes, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications References
This compound C₁₀H₁₁BrO 227.10 Not reported Not reported Intermediate in alkylation reactions; precursor for polymers/pharmaceuticals
1-(4-Bromophenyl)ethanone C₈H₇BrO 199.05 50.9–51.5 255 (528.2 K) Building block for chalcones, antimicrobial agents, and liquid crystals
1-(4-Methoxyphenyl)ethanone C₉H₁₀O₂ 150.18 Not reported (oil) Not reported Precursor for UV stabilizers, flavorants, and antifungal agents
1-(4-(Trifluoromethyl)phenyl)ethanone C₉H₇F₃O 188.15 Not reported Not reported Intermediate in chalcone synthesis for anticancer/antidiabetic research
1-(4-Hydroxyphenyl)ethanone C₈H₈O₂ 136.15 109–112 Sublimes Substrate for microbial reduction to chiral alcohols (e.g., S-(-)-1-(4-hydroxyphenyl)ethanol)
1-(4-(1H-Tetrazol-1-yl)phenyl)ethanone C₉H₈N₄O 188.19 172–174 Not reported Ligand for metal complexes with enhanced bioactivity (e.g., antibacterial agents)

Structural and Reactivity Differences

  • Bromoethyl vs. Bromophenyl: The bromoethyl group in the target compound introduces a flexible alkyl chain, enhancing solubility in nonpolar solvents compared to 1-(4-bromophenyl)ethanone. However, the bromine atom in 1-(4-bromophenyl)ethanone is directly conjugated to the aromatic ring, making it more reactive in electrophilic substitution reactions .
  • Electron-Donating vs. Electron-Withdrawing Groups: 1-(4-Methoxyphenyl)ethanone (methoxy group: electron-donating) exhibits lower reactivity in nucleophilic additions compared to 1-(4-(trifluoromethyl)phenyl)ethanone (CF₃: electron-withdrawing), which accelerates ketone-based condensations .
  • Biocatalytic Activity: 1-(4-Hydroxyphenyl)ethanone undergoes stereoselective microbial reduction to chiral alcohols (e.g., by Rhodococcus sp.), whereas brominated analogs like 1-(4-bromophenyl)ethanone are less amenable to enzymatic transformations due to steric and electronic effects .

Biological Activity

1-(4-(2-Bromoethyl)phenyl)ethanone, also known by its CAS number 40422-73-9, is a chemical compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and implications for medicinal chemistry.

  • Molecular Formula : C10_{10}H11_{11}BrO
  • Molecular Weight : 227.10 g/mol
  • Structure : The compound features a bromoethyl group attached to a phenyl ring, which is further connected to an ethanone moiety.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the bromoethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound could exhibit similar effects against bacteria and fungi.

Antimicrobial Effects

Research indicates that derivatives of this compound may possess significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.

StudyOrganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, they may also show selectivity towards tumor cells over normal cells.

Cell LineIC50_{50} (μM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20
HEK293 (Normal Human Cells)>50

Case Study 1: Antitumor Activity

A study investigated the antitumor potential of related compounds in mouse xenograft models. Compounds similar to this compound were shown to significantly inhibit tumor growth, suggesting a potential avenue for cancer therapeutics.

Case Study 2: Mechanistic Insights

Research employing computational chemistry techniques has provided insights into the binding interactions of this compound with target proteins. Molecular docking studies indicated favorable binding affinities with enzymes involved in cancer metabolism, supporting its role as a potential anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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